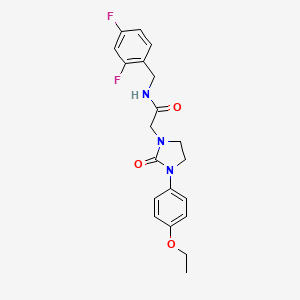

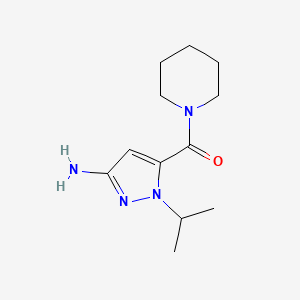

![molecular formula C21H18FN3O2S B2424299 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide CAS No. 897461-70-0](/img/structure/B2424299.png)

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b]thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of a thiazole with an imidazole . The specific synthesis process can vary depending on the substituents present on the thiazole and imidazole rings .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Aplicaciones Científicas De Investigación

Cytotoxic Activity in Cancer Research

Research has shown that compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to the compound , exhibit significant cytotoxicity against various human cancer cell lines. These compounds have shown potential as inhibitors in cancer research, particularly against breast cancer and melanoma cell lines. For example, certain derivatives exhibited superior activity compared to established drugs like sorafenib in inhibiting cancer cell growth (Ding et al., 2012), (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antifungal Properties

Some derivatives of imidazo[2,1-b]thiazole have been studied for their antimicrobial and antifungal activities. These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010), (Güzeldemirci et al., 2015).

Use in Imaging and Diagnostic Applications

Imidazo[2,1-b]thiazole derivatives have been explored for their potential use in imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These compounds have been developed as tracers for imaging specific receptors, contributing to diagnostic applications in neuroscience and oncology (Katsifis et al., 2000), (Thominiaux et al., 2007).

Aldose Reductase Inhibition for Diabetes Complications

Certain derivatives of imidazo[2,1-b]thiazole have been evaluated for their aldose reductase inhibitory effect, which is significant in the context of diabetes and its complications. These compounds have shown potential in reducing the impact of high glucose levels on various organs, which is a critical aspect of diabetes management (Güzeldemirci et al., 2018).

Exploring Molecular Modeling and Design

Research involving imidazo[2,1-b]thiazole derivatives has also delved into molecular modeling and design. This includes investigations into the structural and spectral features of these compounds, aiding in the understanding of their interactions at the molecular level and enhancing their potential therapeutic applications (Abu-Melha, 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that imidazo[2,1-b]thiazole derivatives have been found to exhibit a wide range of biological activities, including antitumor and cytotoxic effects . Therefore, it can be inferred that this compound may interact with cellular targets that play crucial roles in these biological processes.

Mode of Action

Based on the known activities of similar imidazo[2,1-b]thiazole derivatives, it can be speculated that this compound may exert its effects by interacting with cellular targets and inducing changes that lead to its observed biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar imidazo[2,1-b]thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c1-2-27-16-9-7-14(8-10-16)19-12-25-15(13-28-21(25)24-19)11-20(26)23-18-6-4-3-5-17(18)22/h3-10,12-13H,2,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEMRXLMBJGELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

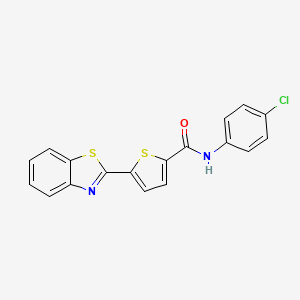

![N-(2,4-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2424217.png)

![(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol](/img/structure/B2424219.png)

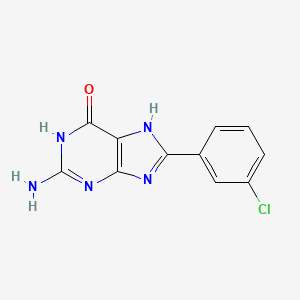

![3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2424221.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2424223.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2424224.png)

![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)